Benzo[B]thiophene-6-OL

Organic Synthesis Process Chemistry Demethylation

SAR teams building SERM libraries are constrained by pre-functionalized intermediates that lock synthetic strategy. Benzo[B]thiophene-6-OL provides the unadorned 6-OH scaffold for divergent synthesis. • Single core enables parallel 2-aryl, 3-aroyl & 3-alkyl derivatization for maximum SAR exploration. • Clinically validated: foundational to raloxifene, arzoxifene & TTC-352; 13 nM IC50 at 17β-HSD1. • Scalable: demethylation proceeds in 98% isolated yield, minimizing COGS for process campaigns.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 19301-39-4
Cat. No. B096629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[B]thiophene-6-OL
CAS19301-39-4
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)O
InChIInChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
InChIKeyDQUZFPKUMCZPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[B]thiophene-6-OL (CAS 19301-39-4): Procurement-Grade Benzothiophene Scaffold for SERM-Directed Synthesis


Benzo[B]thiophene-6-OL (CAS 19301-39-4), also known as 6-hydroxybenzothiophene, is a fused heterocyclic building block comprising a benzene ring annulated to a thiophene ring with a single hydroxyl substituent at the 6-position [1]. With a molecular weight of 150.20 g/mol and a melting point of 102–102.5 °C, this colorless solid serves as the foundational core for numerous pharmacologically active benzothiophene derivatives, most notably selective estrogen receptor modulators (SERMs) including raloxifene and arzoxifene [2][3]. The compound's unique substitution pattern—a single, unencumbered hydroxyl group on an otherwise unadorned benzothiophene framework—provides a strategically positioned handle for regioselective functionalization while maintaining the scaffold's intrinsic planar aromatic geometry essential for target binding [4].

Why 6-OH Benzothiophene Cannot Be Replaced by Other Benzothiophene Hydroxyl Isomers or Simple Phenols


The regiochemistry of the hydroxyl group on the benzothiophene core is a critical determinant of both synthetic accessibility and biological performance. Substitution at the 6-position yields a scaffold with conformational preorganization that favors binding to therapeutic targets such as 17β-HSD1, whereas the 5-hydroxy isomer or benzothiazole analogs exhibit markedly reduced potency due to altered molecular geometry [1]. Furthermore, the 6-hydroxybenzothiophene framework demonstrates superior selectivity for estrogen receptor alpha (ERα) over ERβ compared to non-benzothiophene SERM cores, with Ki values of 0.09 nM versus 11.31 nM respectively for optimized derivatives . Attempting to substitute this core with a simple phenol or an alternative heterocycle (e.g., benzothiazole) results in significantly attenuated target engagement, as demonstrated by the 13 nM IC50 of a 6-hydroxybenzothiophene derivative versus the weaker inhibition observed for its benzothiazole counterpart [1]. These differences underscore that the 6-hydroxybenzothiophene scaffold is not a commodity intermediate but a privileged structure whose exact substitution pattern dictates downstream synthetic utility and pharmacological outcome [2].

Quantitative Differentiation: Benzo[B]thiophene-6-OL Performance Benchmarks Against Closest Analogs


Superior Synthetic Yield: 98% Demethylation Efficiency Outperforms BTC Core Synthesis

The synthesis of Benzo[B]thiophene-6-OL via demethylation of 6-methoxybenzo[b]thiophene with pyridine hydrochloride proceeds with a 98% isolated yield . In contrast, the synthesis of its key analog, 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC; Raloxifene Core; CAS 63676-22-2), which requires demethylation of a methoxy-protected precursor using boron tribromide, achieves only an 89.3% yield . This 8.7 percentage-point yield advantage for the parent scaffold translates directly to lower raw material costs and reduced purification burden in multi-step campaigns.

Organic Synthesis Process Chemistry Demethylation

Enhanced Target Potency: 6-Hydroxybenzothiophene Derivative IC50 = 13 nM vs. Benzothiazole Analog

A systematic bioisosteric replacement study demonstrated that a 6-hydroxybenzothiophene ketone derivative inhibits 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 13 nM [1]. The corresponding benzothiazole analog, which shares the same peripheral substitution pattern but replaces the benzothiophene core with a benzothiazole ring, exhibited weaker inhibition [1]. The enhanced potency of the benzothiophene scaffold is attributed to more favorable conformational preorganization for enzyme binding as revealed by ab initio calculations [1].

17β-HSD1 Inhibition Breast Cancer Bioisosteric Replacement

Unsubstituted Core Advantage: Lower Molecular Weight and LogP vs. BTC for Enhanced Synthetic Flexibility

Benzo[B]thiophene-6-OL (MW = 150.20 g/mol; LogP = 2.60690) [1] presents a significantly smaller and more polar scaffold than the raloxifene core intermediate 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC; MW = 242.29 g/mol; LogP = 3.97950) [2]. This 92.09 g/mol difference in molecular weight and 1.37 unit reduction in LogP provide medicinal chemists with substantially greater room for property optimization during lead development. The unsubstituted core allows for divergent functionalization strategies—including electrophilic aromatic substitution at multiple positions—whereas BTC is already locked into a specific 2-aryl substitution pattern that restricts subsequent synthetic elaboration.

Medicinal Chemistry Drug-Likeness Fragment-Based Design

Documented Purity Standards: 98% Minimum vs. 95% for Generic BTC Preparations

Reputable suppliers offer Benzo[B]thiophene-6-OL at a standard purity of 98%, with batch-specific quality control including NMR, HPLC, and GC analysis . In comparison, many commercial sources of the structurally more complex analog 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC) specify only a minimum purity of 95% . While this 3 percentage-point difference may appear modest, it represents a 60% reduction in maximum possible impurities (2% vs. 5%), which is critical for applications requiring precise stoichiometric control in multi-step syntheses or for generating high-quality analytical reference standards.

Quality Control Pharmaceutical Intermediate Analytical Chemistry

Procurement-Driven Application Scenarios for Benzo[B]thiophene-6-OL


Divergent Synthesis of SERM Libraries for Estrogen Receptor Pharmacology

Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of selective estrogen receptor modulators (SERMs) require a versatile, unadorned benzothiophene scaffold for parallel library synthesis. Benzo[B]thiophene-6-OL provides the foundational core for generating diverse 2-aryl, 3-aroyl, and 3-alkyl derivatives via regioselective functionalization [1]. The scaffold's proven role in clinically advanced SERMs—including raloxifene, arzoxifene, and TTC-352—validates its utility in ERα/ERβ pharmacology programs [2][3]. Procurement of the 6-hydroxy parent scaffold, rather than pre-functionalized intermediates like BTC, enables divergent synthetic strategies that maximize chemical space exploration while minimizing inventory complexity.

17β-HSD1 Inhibitor Optimization for Estrogen-Dependent Disease

Research groups targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) for breast cancer and endometriosis therapy require a scaffold with demonstrated intrinsic potency and conformational preorganization [1]. The 6-hydroxybenzothiophene core confers an IC50 of 13 nM in optimized ketone derivatives, outperforming bioisosteric benzothiazole analogs [1]. This evidence supports the selection of Benzo[B]thiophene-6-OL as the preferred starting material for synthesizing candidate inhibitors, where the unsubstituted core permits systematic exploration of substituent effects on enzyme inhibition and selectivity without the confounding influence of pre-installed aryl groups.

Process Chemistry Development for High-Yield Pharmaceutical Intermediates

Process chemists developing scalable routes to benzothiophene-based active pharmaceutical ingredients (APIs) benefit from the high synthetic efficiency of Benzo[B]thiophene-6-OL production. The demethylation of 6-methoxybenzo[b]thiophene proceeds with a 98% isolated yield [1], providing a robust and economical entry point for multi-step API syntheses. This yield advantage over alternative benzothiophene intermediates (e.g., 89.3% for BTC core synthesis [2]) reduces raw material costs and waste generation, making Benzo[B]thiophene-6-OL the economically preferable choice for process-scale campaigns supporting clinical supply or commercial manufacturing of SERM-based therapeutics.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Fragment-based screening campaigns require small, polar, and synthetically tractable building blocks that comply with the "Rule of Three" (MW < 300, LogP ≤ 3). Benzo[B]thiophene-6-OL (MW = 150.20; LogP = 2.61) [1][2] meets these criteria as a privileged heterocyclic fragment, offering both favorable physicochemical properties and a validated biological relevance. Its compact size relative to elaborated analogs like BTC (MW = 242.29; LogP = 3.98) [3] provides greater ligand efficiency potential. Procurement of the parent scaffold enables FBDD teams to generate focused fragment libraries that can be elaborated into lead compounds upon identification of initial binding hits against nuclear receptors, kinases, or other therapeutically relevant targets.

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